Chlorofluorooxirane

Description

Historical Context and Discovery Timeline

The discovery of chlorofluorooxirane is not as well-documented as structurally related compounds like chlorofluorocarbons (CFCs) or trichloroethylene. However, its emergence likely parallels advancements in halogenated epoxide synthesis during the late 20th century. For instance, the development of CFCs in the 1920s by Thomas Midgley Jr. demonstrated the feasibility of stabilizing hydrocarbons through halogen substitution, while trichloroethylene’s industrial adoption in the early 20th century highlighted the utility of chlorinated solvents. These milestones laid the groundwork for synthesizing mixed halogenated compounds, including this compound.

Nomenclature and Structural Classification

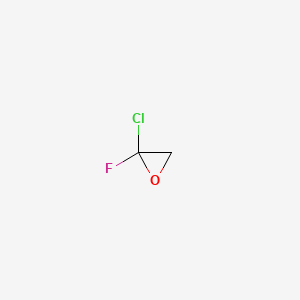

This compound adheres to IUPAC naming conventions for epoxides. The parent structure, oxirane (C~2~H~4~O), is a three-membered cyclic ether. Substitution of hydrogen atoms with chlorine and fluorine at specific positions dictates the systematic name. For example, if chlorine and fluorine occupy adjacent carbons, the compound could be designated as 2-chloro-3-fluorooxirane (Figure 1).

Structural Features :

- Core : Oxirane ring (C~2~O ring) with strained C–O–C bond angle (~60°).

- Substituents : Chlorine and fluorine atoms introduce electronegativity gradients, polarizing the ring and influencing reactivity.

- Stereochemistry : The spatial arrangement of halogens may lead to cis/trans isomerism, though this remains underexplored in literature.

Comparisons to related compounds, such as 2-chloro-2-(1-chloroethyl)oxirane or 2-(chloromethyl)oxirane, highlight the variability in halogen placement and side-chain modifications. This compound’s minimalistic structure distinguishes it as a model system for studying electronic effects in small-ring heterocycles.

Significance in Fluorinated Epoxide Chemistry

Fluorinated epoxides occupy a critical niche in synthetic chemistry due to their dual reactivity: the strained epoxide ring undergoes nucleophilic attack, while fluorine’s electronegativity modulates electronic environments. This compound’s hybrid chlorine-fluorine substitution offers unique advantages:

Electronic Modulation :

Applications in Synthesis :

- Ring-Opening Reactions : Potential use in generating diols or cross-linked polymers through acid- or base-catalyzed ring opening.

- Ligand Design : The combination of halogens could tailor coordination properties for catalytic systems.

Spectroscopic Probes :

Despite these prospects, the compound’s practical utilization remains limited compared to other fluorinated epoxides. Ongoing research into halogen synergy may yet unlock novel applications in materials science or pharmaceutical intermediates.

Figure 1: Proposed Structure of 2-Chloro-3-fluorooxirane

O

/ \

Cl-C-C-F

\ /

C

Hypothetical structure illustrating chlorine and fluorine substitution on the oxirane ring.

Structure

3D Structure

Properties

CAS No. |

3935-49-7 |

|---|---|

Molecular Formula |

C2H2ClFO |

Molecular Weight |

96.49 g/mol |

IUPAC Name |

2-chloro-2-fluorooxirane |

InChI |

InChI=1S/C2H2ClFO/c3-2(4)1-5-2/h1H2 |

InChI Key |

VBABYXDQBXUZIS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)(F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorofluorooxirane can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the halogenation of oxirane derivatives using chlorine and fluorine sources.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Chlorofluorooxirane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemical Synthesis

Chlorofluorooxirane serves as a reagent in organic synthesis, particularly for introducing halogen atoms into organic molecules. Its reactivity allows for the formation of various derivatives, which can be utilized in creating more complex chemical structures. The compound can participate in several reactions, including:

- Oxidation : Leading to products like chlorofluoroacetaldehyde.

- Reduction : Resulting in compounds such as chlorofluoroethanol.

This versatility makes this compound significant in developing specialty chemicals and materials with unique properties.

Biological Research

Research on this compound's interactions with biological molecules is ongoing. The compound's halogenated structure suggests potential biological activity, including:

- Cytotoxicity and Mutagenicity : Similar halogenated epoxides have shown the ability to form reactive intermediates that can interact with cellular macromolecules, including DNA. This raises concerns regarding its safety and potential health effects, necessitating further investigation into its biological implications.

Pharmaceutical Development

This compound is being explored for its potential use in developing new pharmaceuticals and therapeutic agents. Its unique chemical properties may allow for the design of novel drugs that can effectively target specific biological pathways or disease mechanisms. The compound's ability to form stable complexes with proteins could lead to innovative therapeutic strategies.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals that require specific reactivity profiles. These chemicals can be used in various applications, including:

- Manufacturing of Polymers : The compound can be involved in polymerization processes where its reactivity contributes to creating materials with desirable properties.

- Production of Agrochemicals : this compound may play a role in synthesizing pesticides or herbicides that benefit from its chemical characteristics.

Environmental Impact Studies

Given the presence of chlorine and fluorine atoms, studies are also focusing on the environmental impact of this compound and similar compounds. Understanding their behavior in the environment is crucial for assessing their potential contributions to issues such as ozone depletion and greenhouse gas emissions .

A study investigated the cytotoxic effects of this compound on various cell lines. Preliminary results indicated that exposure led to increased levels of reactive oxygen species (ROS), suggesting a potential mechanism for its cytotoxicity. Further research is needed to elucidate the specific pathways involved.

Case Study 2: Synthesis Optimization

Researchers optimized synthetic routes for this compound derivatives, focusing on yield and purity. The study compared different reaction conditions, revealing that specific catalysts significantly enhanced product formation efficiency.

Mechanism of Action

The mechanism by which chlorofluorooxirane exerts its effects involves its ability to react with various nucleophiles. The presence of electronegative chlorine and fluorine atoms makes the oxirane ring highly reactive. This reactivity allows it to participate in ring-opening reactions, forming covalent bonds with nucleophilic sites on target molecules. These interactions can affect molecular pathways and biological processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Chlorine’s position on the phenyl ring (ortho, meta, para) affects steric and electronic interactions. For example, ortho-substituted (2-Chlorophenyl)oxirane may exhibit higher ring strain due to proximity to the epoxide oxygen .

- Halogen Effects: Fluorine’s electronegativity enhances the electron-withdrawing nature of substituents, increasing the electrophilicity of the epoxide ring. This is pronounced in 2-[4-(Trifluoromethyl)phenyl]oxirane, where the CF₃ group amplifies reactivity toward nucleophilic ring-opening .

- Molecular Weight : Compounds with trifluoromethyl groups (e.g., C₉H₇F₃O) have higher molecular weights, impacting their physical properties (e.g., boiling points, solubility) .

Reactivity and Stability

- Epoxide Ring-Opening : Chlorine and fluorine substituents influence reaction pathways. For instance, 2-(3-Chloro-4-fluorophenyl)oxirane undergoes nucleophilic attack at the less hindered carbon due to steric effects from the halogens .

- Electrophilicity : Fluorinated derivatives like 2-[4-(Trifluoromethyl)phenyl]oxirane exhibit enhanced reactivity in ring-opening reactions, making them valuable intermediates in synthesizing fluorinated alcohols or diols .

- Stability : Chlorine’s inductive effect destabilizes the epoxide ring compared to fluorine, which can stabilize adjacent positive charges through resonance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Chlorofluorooxirane, and how can experimental reproducibility be ensured?

- Methodological Answer : this compound synthesis typically involves fluorination and oxidation of precursor epoxides. Key steps include selecting fluorinating agents (e.g., HF or SF₄ derivatives) under inert conditions and optimizing reaction temperatures to avoid ring-opening side reactions. Document reagent purity, solvent drying protocols, and catalyst loadings rigorously, as minor impurities can alter reaction pathways. For reproducibility, follow guidelines such as including detailed experimental procedures, spectral data (NMR, IR), and purity validation (GC-MS/HPLC) in the main manuscript, with extended datasets in supplementary materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm fluorine substitution patterns and ring integrity. Chemical shifts for oxirane ring carbons typically appear at 50–60 ppm in NMR.

- IR Spectroscopy : Look for C-F stretching vibrations (1000–1300 cm⁻¹) and epoxide ring deformation (800–950 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns.

Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities in stereoelectronic effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and full-face shields. Use fume hoods for all manipulations.

- Storage : Store in sealed, fluoropolymer-lined containers under inert gas (e.g., argon) to prevent hydrolysis.

- Emergency Procedures : For spills, neutralize with dry sodium bicarbonate before disposal. Follow OSHA-compliant guidelines for carcinogen handling, including regular exposure monitoring and institutional review board approvals for protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ring strain energy) of this compound?

- Methodological Answer :

- Systematic Review : Aggregate data from peer-reviewed studies and gray literature, noting measurement conditions (e.g., calorimetry vs. computational models).

- Statistical Meta-Analysis : Apply heterogeneity tests (e.g., Cochran’s Q) to identify outliers. Use sensitivity analysis to assess the impact of methodological variations (e.g., DFT functional choices).

- Experimental Replication : Repeat key studies under controlled conditions, prioritizing high-precision techniques like bomb calorimetry paired with computational validation .

Q. What computational strategies are recommended to model this compound’s reactivity in atmospheric degradation studies?

- Methodological Answer :

- Quantum Chemical Modeling : Use ab initio methods (e.g., CCSD(T)/CBS) to calculate activation barriers for reactions with hydroxyl radicals.

- Kinetic Simulations : Integrate transition-state theory (TST) with Master Equation solvers (e.g., MESMER) to predict temperature-dependent rate constants.

- Environmental Chamber Validation : Compare computational results with experimental data from smog chamber studies, ensuring alignment of reaction pathways and product distributions .

Q. How can researchers assess this compound’s environmental persistence while addressing data gaps in its degradation pathways?

- Methodological Answer :

- Tiered Testing Framework :

Laboratory Studies : Measure hydrolysis rates under varying pH and UV exposure.

Field Monitoring : Deploy passive samplers in industrial regions to detect atmospheric concentrations.

Ecotoxicity Screening : Use microcosm assays to evaluate impacts on soil and aquatic microbiota.

- Data Harmonization : Apply FAIR (Findable, Accessible, Interoperable, Reusable) principles to share datasets, enabling cross-study comparisons. Use platforms like the European Open Science Cloud for collaborative analysis .

Methodological Frameworks for Research Design

Q. What criteria should guide the formulation of robust research questions on this compound’s applications in green chemistry?

- Methodological Answer :

- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (novel fluorinated epoxide applications), Novel (unexplored catalytic systems), Ethical (minimal environmental release), and Relevant (alignment with sustainable chemistry goals).

- PICO Framework : Define Population (reaction systems), Intervention (catalyst or solvent), Comparison (traditional vs. green methods), and Outcomes (yield, selectivity, E-factor) .

Q. How should researchers design experiments to investigate this compound’s stereoelectronic effects on ring-opening reactions?

- Methodological Answer :

- Controlled Variable Testing : Vary nucleophiles (e.g., amines vs. thiols) and solvents (polar aprotic vs. ionic liquids).

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition-state structures.

- In Situ Spectroscopy : Employ time-resolved FTIR or Raman to monitor intermediate formation.

- Data Reprodubility : Pre-register protocols on platforms like Open Science Framework and share raw data via repositories like Zenodo .

Data Management and Ethical Considerations

Q. How can researchers balance open-data initiatives with privacy concerns when publishing this compound toxicity datasets?

- Methodological Answer :

- De-Identification : Remove identifiers from in vitro/in vivo datasets and aggregate data to prevent re-identification.

- Controlled Access : Use repositories with tiered access (e.g., EMBL-EBI’s BioStudies), requiring ethics approvals for sensitive data.

- GDPR Compliance : Include explicit consent clauses in studies involving human-derived biomaterials, specifying data usage limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.